Cas no 1256359-33-7 (4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester)
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
- 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester
- 2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
- F74133
- CS-0176369
- AKOS022184115
- Acetonitrile, 2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
- 1256359-33-7
- 4-Cyanomethoxy-3,5-dimethylphenylboronic acid, pinacol ester
- MFCD16036139
- [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
- DTXSID50682274
- 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester, AldrichCPR
- BS-19901
-
- MDL: MFCD16036139
- Inchi: 1S/C16H22BNO3/c1-11-9-13(10-12(2)14(11)19-8-7-18)17-20-15(3,4)16(5,6)21-17/h9-10H,8H2,1-6H3
- InChI Key: JUBYKYNIXFNKIL-UHFFFAOYSA-N
- SMILES: O1B(C2C=C(C)C(=C(C)C=2)OCC#N)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 287.16900
- Monoisotopic Mass: 287.1692737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.5Ų
Experimental Properties
- PSA: 51.48000
- LogP: 2.50498
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C981823-100mg |
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester |
1256359-33-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C981823-250mg |
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester |
1256359-33-7 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | C981823-500mg |
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester |
1256359-33-7 | 500mg |
$150.00 | 2023-05-18 | ||
| TRC | C981823-1g |
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester |
1256359-33-7 | 1g |
$207.00 | 2023-05-18 | ||
| Chemenu | CM206724-1g |
2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile |
1256359-33-7 | 95% | 1g |
$190 | 2023-02-03 | |
| Chemenu | CM206724-5g |
2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile |
1256359-33-7 | 95% | 5g |
$566 | 2023-02-03 | |
| abcr | AB273820-1 g |
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester; 95% |
1256359-33-7 | 1g |
€246.00 | 2023-04-26 | ||
| abcr | AB273820-5 g |
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester; 95% |
1256359-33-7 | 5g |
€654.00 | 2023-04-26 | ||
| abcr | AB273820-10 g |
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester; 95% |
1256359-33-7 | 10g |
€1062.00 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1242250-1g |
Acetonitrile, 2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- |
1256359-33-7 | 95% | 1g |
$190 | 2024-06-08 |
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester Suppliers
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester
Comprehensive Overview of 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester (CAS No. 1256359-33-7)
4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester (CAS No. 1256359-33-7) is a highly specialized boronic acid derivative widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound belongs to the class of arylboronic esters, which are pivotal intermediates in pharmaceutical and agrochemical research. Its unique structure, featuring a cyanomethoxy group and pinacol ester moiety, enhances its stability and reactivity, making it a valuable tool for chemists.
The growing demand for boron-containing compounds in drug discovery and material science has placed 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester in the spotlight. Researchers frequently search for "boronic ester applications" or "pinacol ester synthesis," reflecting the compound's relevance in modern chemistry. Its role in constructing complex molecular architectures aligns with trends in green chemistry and sustainable synthesis, as it often reduces the need for harsh reagents.
One of the key advantages of CAS No. 1256359-33-7 is its compatibility with diverse reaction conditions. Unlike some boronic acids, this ester form exhibits improved shelf life and reduced sensitivity to moisture, addressing common challenges in handling organoboron compounds. This property makes it a preferred choice for industrial-scale applications, where consistency and reliability are critical.
Recent studies highlight the compound's potential in bioconjugation and proteolysis-targeting chimera (PROTAC) development, areas garnering significant attention in drug discovery circles. Searches for "boronic acid in PROTACs" or "arylboronate stability" often lead to discussions about derivatives like 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester. Its ability to form reversible covalent bonds with biological targets makes it invaluable for designing next-generation therapeutics.
From a synthetic perspective, the cyanomethoxy group in this compound offers unique opportunities for further functionalization. Chemists exploring "electrophilic cyano sources" or "ortho-substituted arylboronates" frequently encounter this molecule. The 3,5-dimethyl substitution pattern also contributes to steric control in coupling reactions, a feature highly sought after in asymmetric synthesis.
Quality control of CAS No. 1256359-33-7 typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Purity standards exceeding 97% are common for research-grade material, with stringent protocols to minimize deborylation byproducts. These specifications cater to the pharmaceutical industry's exacting requirements, where impurities can significantly impact biological activity.
Storage recommendations for 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester emphasize protection from prolonged exposure to air and moisture. While not hygroscopic like some boronic acids, maintaining an inert atmosphere extends its shelf life significantly. This practical consideration addresses frequent queries about "handling boronic esters" in laboratory settings.
The environmental profile of this compound has gained attention amid increasing focus on green chemistry metrics. Compared to traditional cross-coupling reagents, arylboronic esters generally produce less toxic waste, aligning with searches for "sustainable coupling reagents." Life cycle assessments of CAS No. 1256359-33-7 reveal favorable characteristics when used in catalytic rather than stoichiometric quantities.
Patent literature shows growing interest in 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester for electronic materials applications. Its potential in organic light-emitting diodes (OLEDs) and organic photovoltaics stems from the electron-withdrawing cyanomethoxy group, which modifies charge transport properties. This intersection with materials science expands the compound's utility beyond traditional synthetic applications.
Regulatory status of CAS No. 1256359-33-7 varies by jurisdiction, but it generally falls outside restricted substance lists. However, researchers should consult current REACH or TSCA guidelines, as regulatory landscapes evolve. This precaution addresses common compliance questions while emphasizing responsible chemical management practices.
Future research directions for this compound likely involve flow chemistry applications and automated synthesis platforms. The compatibility of pinacol boronic esters with continuous processing makes them attractive for industry 4.0 initiatives in chemical manufacturing. These developments respond to the increasing automation in pharmaceutical production.
In summary, 4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester represents a versatile building block meeting multiple contemporary needs in chemical research. Its balanced reactivity profile, stability advantages, and broad applicability ensure continued relevance across medicinal chemistry, materials science, and process chemistry domains. As synthetic methodologies advance, this compound will undoubtedly play a role in emerging technologies.
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